1-(4-Bromo-3-methylphenyl)butan-1-one
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Description
1-(4-Bromo-3-methylphenyl)butan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.128. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Building Blocks
- 1-(4-Bromo-3-methylphenyl)butan-1-one serves as a key building block in organic synthesis. Studies have explored its utility in creating various organic compounds, such as 5-membered-aza-heterocycles and 5-membered-carbocycles, though the yields vary based on the synthesis methods employed (Westerlund, Gras, & Carlson, 2001).
Crystallographic Structure Analysis
- Research on similar compounds, like 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, contributes to understanding the crystallographic structures of related chemicals, which is crucial in the field of chemical crystallography (Shi & Jiang, 1999).
Electrophilic Cyclization in Organic Chemistry
- The compound's derivatives are used in electrophilic cyclization reactions, a fundamental process in organic chemistry, to produce complex molecules like halofurans and iodofurans (Sniady, Morreale, & Dembinski, 2007).
Electrochemical Conversion Studies
- Studies on the electrochemical conversion of related compounds, such as 4-phenylbuten-2-ones into 4-phenylbutan-2-ones, help in understanding the electrocatalytic hydrogenation processes, which have implications in green chemistry and sustainable practices (Bryan & Grimshaw, 1997).
Antimicrobial Agent Synthesis
- Research has been conducted on synthesizing substituted phenyl azetidines, which include derivatives of the compound, for potential use as antimicrobial agents. This highlights its role in the development of new pharmaceuticals (Doraswamy & Ramana, 2013).
Synthesis Methodologies
- Various studies have been dedicated to improving and exploring different synthesis methodologies for derivatives of this compound, indicating its importance as a chemical intermediate in organic synthesis (Carlson et al., 2012).
Corrosion Inhibitors for Mild Steel
- Derivatives like quinoxaline have been examined as corrosion inhibitors for mild steel, suggesting the potential of this compound derivatives in industrial applications, particularly in corrosion protection (Olasunkanmi, Kabanda, & Ebenso, 2016).
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQTVVDEDLNVKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716654 |
Source
|
Record name | 1-(4-Bromo-3-methylphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266996-84-2 |
Source
|
Record name | 1-(4-Bromo-3-methylphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.